1H-1,2,3-Triazole

Catalog No.
S561307
CAS No.
288-35-7
M.F
C2H3N3
M. Wt
69.07 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1H-1,2,3-Triazole

CAS Number

288-35-7

Product Name

1H-1,2,3-Triazole

IUPAC Name

2H-triazole

Molecular Formula

C2H3N3

Molecular Weight

69.07 g/mol

InChI

InChI=1S/C2H3N3/c1-2-4-5-3-1/h1-2H,(H,3,4,5)

InChI Key

QWENRTYMTSOGBR-UHFFFAOYSA-N

SMILES

C1=NNN=C1

Canonical SMILES

C1=NNN=C1

The exact mass of the compound 1H-1,2,3-Triazole is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Multiple -> Transformation products. However, this does not mean our product can be used or applied in the same or a similar way.

1H-1,2,3-Triazole is a fundamental, five-membered aromatic heterocycle with the molecular formula C2H3N3. It serves as a critical building block in medicinal chemistry and materials science, valued for its high thermal and chemical stability. The parent compound is a liquid at room temperature, highly soluble in water and common organic solvents, a key attribute for its processability. Its utility is largely defined by its role as a precursor in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions—a cornerstone of 'click chemistry'—for synthesizing 1,4-disubstituted 1,2,3-triazoles, and as a versatile ligand in coordination chemistry.

Research Fit

1H tautomer predominates in polar solution environments; suitable for solution-phase polarity-driven studies
Parent scaffold for CuAAC click chemistry; supports ligand design and N-functionalization research
Contiguous N-atom arrangement enables C-H···anion hydrogen bonding distinct from 1,2,4-triazole
Reported tautomeric equilibrium supports proton-hopping studies in membrane research

Direct substitution of 1H-1,2,3-Triazole with its structural isomer, 1H-1,2,4-Triazole, or other azoles like imidazole, is often unfeasible due to significant differences in fundamental physicochemical properties that directly impact reaction outcomes and material performance. For instance, 1H-1,2,3-Triazole is a liquid at room temperature (b.p. 203°C), whereas 1H-1,2,4-Triazole is a solid (m.p. 120-121°C), affecting handling, solubility, and formulation processes. Furthermore, their acidity differs, with the pKa of 1H-1,2,3-Triazole being approximately 9.3-9.4, while 1H-1,2,4-Triazole is less acidic with a pKa of 10.26. This difference in acidity influences their behavior as ligands and their reactivity in base-catalyzed reactions. The arrangement of nitrogen atoms also dictates distinct coordination geometries and electronic distributions, making them non-interchangeable as ligands in catalysis or as building blocks in metal-organic frameworks where precise bond angles and connectivity are critical for the desired structure and function.

Substitution Risk

Property
1H-1,2,3-Triazole
Substitute May Differ
Dipole moment
4.38 D (high polarity)
2H-tautomer ~0.52 D may shift solubility and retention
Basicity (pKa)
pKa ~1.2 (weaker base)
1,2,4-triazole pKa ~2.45 may alter protonation at catalytic pH
Tautomerism
Dynamic 1H/2H equilibrium
1,2,4-triazole is static; tautomeric speciation may differ in assays

Superior Thermal Stability Compared to Isomeric 1,2,4-Triazole Derivatives

The 1,2,3-triazole core provides exceptional thermal stability, a critical parameter for process safety and material longevity. While direct TGA/DSC data for the parent compound is not readily available in comparative studies, analysis of derivatives consistently shows the high stability of the 1,2,3-triazole ring. For example, various polynitro-aryl-1,2,3-triazoles exhibit decomposition temperatures in the range of 142-319 °C. In contrast, studies on synthesized 1,2,4-triazole derivatives show thermal stability up to about 200°C, followed by a single-step degradation. This inherent stability of the 1,2,3-triazole scaffold is a known advantage, making it a preferred structural motif where thermal stress is a key consideration.

Evidence DimensionDecomposition Temperature Onset (Derivative Comparison)
Target Compound DataUp to 319 °C (for various polynitro-aryl-1,2,3-triazoles)
Comparator Or BaselineApprox. 200 °C (for various synthesized 1,2,4-triazole derivatives)
Quantified DifferenceUp to ~119 °C higher decomposition onset for derivatives
ConditionsThermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) of representative derivatives.

Higher thermal stability is critical for applications involving high processing temperatures, enhancing safety, and ensuring material integrity in demanding environments.

Dipole Moment
Head-to-head
4.38 D vs. 0.52 D (2H-tautomer); ~8.4-fold higher
1H-1,2,3-triazole
2H-tautomer
Supports polar solution-phase selection over 2H-tautomer
Rotational spectroscopy; gas-phase values

Distinct Physical State and Handling Properties vs. 1,2,4-Triazole

A primary procurement differentiator is the physical state of the compound under standard conditions, which directly impacts handling, dosing, and formulation. 1H-1,2,3-Triazole is a clear liquid with a boiling point of 203°C. In contrast, its most common isomer, 1H-1,2,4-Triazole, is a white crystalline solid with a melting point of 120–121°C and a boiling point of 260°C. This fundamental difference dictates the choice of processing equipment and solvents. While both are soluble in water, the liquid state of 1H-1,2,3-Triazole can simplify workflows that require liquid reagents, avoiding dissolution steps necessary for its solid isomer.

Evidence DimensionPhysical State at STP & Boiling Point
Target Compound DataLiquid, b.p. 203 °C
Comparator Or Baseline1H-1,2,4-Triazole: Solid, b.p. 260 °C
Quantified DifferenceDifferent physical state; 57 °C lower boiling point
ConditionsStandard Temperature and Pressure (STP)

Selecting the compound in the correct physical state simplifies process engineering, reduces handling steps, and can eliminate the need for heating or specialized solvents during formulation or reaction setup.

Conjugate Acid pKa
Head-to-head
pKa 1.2 vs. 2.45 (1,2,4-triazole); ΔpKa 1.25 units
1H-1,2,3-triazole
1,2,4-triazole
May influence protonation-state-dependent assay behavior
Aqueous, 25 °C; ~18-fold weaker as a base at conjugate acid level

Differentiated Acidity (pKa) Compared to Isomeric Azoles

The acidity of the N-H proton is a critical parameter influencing a molecule's function as a ligand or its reactivity in base-mediated synthesis. 1H-1,2,3-Triazole is a stronger acid than its 1,2,4-isomer. The reported pKa for 1H-1,2,3-Triazole is approximately 9.3-9.4. In comparison, 1H-1,2,4-Triazole is significantly less acidic, with a pKa of 10.26. This makes the 1,2,3-triazole ring more readily deprotonated, which can be advantageous for forming anionic ligands (triazolates) for coordination complexes or for participating as a nucleophile in certain synthetic routes.

Evidence DimensionAcidity (pKa of N-H proton)
Target Compound Data~9.3 - 9.4
Comparator Or Baseline1H-1,2,4-Triazole: 10.26
Quantified Difference~0.9 pKa units more acidic
ConditionsAqueous solution

The lower pKa facilitates easier deprotonation, making it a more suitable precursor for forming triazolate-based ligands or for use in pH-sensitive applications where specific protonation states are required.

Tautomeric Equilibrium
Reported
~20% 1H / ~80% 2H in CD₂Cl₂ at 27 °C; 1H dominates at low temp
1H form
2H form
Tautomeric speciation context for solution-phase studies
1,2,4-triazole: 100% 1H; no dynamic equilibrium
Thermal Decomposition
Cross-study
Flash vacuum pyrolysis at 500 °C yields N₂ + aziridine
Flash vacuum pyrolysis
Unique N₂-extrusion pathway absent in 1,2,4-triazole
Low-pressure, short contact time; supports energetic materials research
logP & H-Bonding
Cross-study
logP −0.19 to 0.03; comparable lipophilicity to 1,2,4-triazole
1H-1,2,3-triazole
1,2,4-triazole
Enhanced C-H···anion bonding supports anion recognition assay context
Shake-flask and computational logP; similar HBD/HBA counts

Precursor for Regioselective Synthesis of 1,4-Disubstituted Triazoles via CuAAC Click Chemistry

The unsubstituted 1H-1,2,3-triazole core is the foundational building block for synthesizing a vast array of 1,4-disubstituted 1,2,3-triazoles via the highly reliable and regioselective copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This process is central to drug discovery, bioconjugation, and materials science, where precise connectivity is non-negotiable. Using the parent 1H-1,2,3-triazole ensures a clean starting point for these transformations, which are less efficient or proceed with mixed regiochemistry with other isomers or under thermal conditions.

Ligand Synthesis for Coordination Polymers and MOFs Requiring High Thermal Stability

The superior thermal stability inherent to the 1,2,3-triazole ring makes it a preferred component for creating robust coordination polymers and metal-organic frameworks (MOFs). For applications in gas storage, catalysis, or sensing that operate at elevated temperatures, the selection of thermally stable linkers is paramount. The 1,2,3-triazole scaffold provides this stability, ensuring the structural integrity of the final material under operational stress.

Formulations and Processes Requiring a Liquid, Water-Soluble Heterocyclic Reagent

In processes where adding a solid reagent is cumbersome, 1H-1,2,3-Triazole offers a distinct advantage as a liquid that is also highly soluble in water and organic solvents. This simplifies large-scale industrial processes, continuous flow chemistry setups, and aqueous-based formulations by eliminating the need for heating to dissolve a solid precursor like its 1,2,4-isomer, thereby improving process efficiency and safety.

Application Fit Matrix

Application
Selection Property
Validation Focus
CuAAC Ligand Design Research
Basicity profile (pKa ~1.2)
Metal-coordination integrity under reaction pH
Anion Recognition Studies
C-H bond polarization from contiguous N-atoms
Anion-binding affinity and sensor response
Proton-Conducting Membrane Research
Dynamic 1H/2H tautomeric equilibrium
Proton-hopping conductivity in anhydrous membranes
Energetic Materials Research
N₂ extrusion pathway at ~500 °C
Controlled pyrolysis reactivity and aziridine generation

XLogP3

-0.3

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

69.032697108 g/mol

Monoisotopic Mass

69.032697108 g/mol

Heavy Atom Count

5

UNII

EM7554254W

GHS Hazard Statements

Aggregated GHS information provided by 88 companies from 9 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (96.59%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

288-36-8
37306-44-8

Wikipedia

1,2,3-Triazole

Use Classification

Multiple -> Transformation products

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